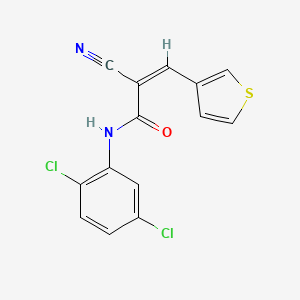

(Z)-2-Cyano-N-(2,5-dichlorophenyl)-3-thiophen-3-ylprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2OS/c15-11-1-2-12(16)13(6-11)18-14(19)10(7-17)5-9-3-4-20-8-9/h1-6,8H,(H,18,19)/b10-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKGPUYFXNTROL-YHYXMXQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C(=CC2=CSC=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)NC(=O)/C(=C\C2=CSC=C2)/C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-Cyano-N-(2,5-dichlorophenyl)-3-thiophen-3-ylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C14H8Cl2N2S

- Molecular Weight : 323.19 g/mol

- Structure : The compound features a cyano group, a dichlorophenyl moiety, and a thiophene ring, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano and thiophene groups play essential roles in modulating enzymatic activities and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways.

- Receptor Interaction : It may bind to specific receptors that mediate cellular responses to inflammation and pain.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have demonstrated its ability to reduce pro-inflammatory cytokine production.

- Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.

Study 1: Anti-inflammatory Activity

In vitro studies have shown that this compound significantly reduces the production of nitrites and cytokines such as IL-1β and TNFα in macrophage cultures. This was assessed using various concentrations of the compound over a specific time frame.

| Concentration (µM) | Nitrite Production (µM) | IL-1β Production (pg/mL) | TNFα Production (pg/mL) |

|---|---|---|---|

| 0 | 25 | 100 | 200 |

| 25 | 15 | 70 | 150 |

| 50 | 5 | 30 | 80 |

Study 2: In Vivo Efficacy

In vivo models utilizing CFA-induced paw edema demonstrated that administration of the compound resulted in a significant reduction in paw swelling compared to control groups. This suggests potent anti-inflammatory properties in a physiological context.

Comparison with Similar Compounds

Dichlorophenyl-Containing Serine Protease Inhibitors

Key Example : Triazole derivatives with 2,5-dichlorophenyl moieties ().

Structural Insights :

- The 2,5-dichlorophenyl group is critical for binding to the S1 pocket of FXIIa, as demonstrated by crystallographic studies .

- Activity Differences : Triazole derivatives achieve IC50 values of ~10 μM, while the target compound’s thiophene substituent may alter potency due to reduced hydrogen-bonding capacity compared to triazoles.

Selectivity : Triazole-based compounds show high selectivity for FXIIa over thrombin, suggesting that the thiophene moiety in the target compound could modulate selectivity toward other serine proteases.

Cyano-Containing Agrochemicals

Key Example: Diclocymet (2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide) ().

Functional Comparison :

- Dichlorophenyl Position : The 2,5-dichloro substitution in the target compound versus 2,4-dichloro in diclocymet may influence target specificity (e.g., enzymes vs. plant pathogens).

- Backbone Flexibility : Diclocymet’s aliphatic chain enhances hydrophobicity, favoring pesticidal activity, whereas the rigid enamide-thiophene system in the target compound may optimize drug-like properties.

Structural Analogs with Modified Aromatic Systems

Key Example: (Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide ().

Impact of Substituents :

- Activity Implications : The thiophene’s smaller size and sulfur atom may improve binding to hydrophobic enzyme pockets, whereas polar groups in the analog could shift activity toward targets requiring hydrophilic interactions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.